N-(3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl)-3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-3(4H)-yl)benzamide
Description
This compound features a complex heterocyclic architecture, combining a 1,2,4-triazole ring substituted with a 3,5-dimethoxyphenyl group and a benzamide moiety linked to a 2,6-methanobenzo[g][1,3,5]oxadiazocin scaffold. Synthesis of such compounds typically involves multi-step reactions, such as coupling aromatic acids with heterocyclic amines under mild basic conditions (e.g., cesium carbonate in DMF), as seen in analogous syntheses of oxadiazole derivatives . Characterization relies on spectroscopic methods (¹H NMR, IR, mass spectrometry), though crystallographic tools like SHELX or WinGX may be employed for structural validation .
Properties
IUPAC Name |
N-[5-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-3-yl]-3-(9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-10-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N6O5/c1-28-15-22(21-9-4-5-10-23(21)39-28)29-27(36)34(28)18-8-6-7-16(11-18)25(35)31-26-30-24(32-33-26)17-12-19(37-2)14-20(13-17)38-3/h4-14,22H,15H2,1-3H3,(H,29,36)(H2,30,31,32,33,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVSBXNEVIJXAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=CC=CC=C3O1)NC(=O)N2C4=CC=CC(=C4)C(=O)NC5=NNC(=N5)C6=CC(=CC(=C6)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl)-3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-3(4H)-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article summarizes the available research on its biological activity, including anticancer properties and mechanisms of action.
Chemical Structure
The compound features a triazole ring and a methanobenzo[g][1,3,5]oxadiazocin moiety, which are significant for its biological activity. The presence of methoxy groups on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the realm of oncology. Its structure suggests potential interactions with multiple biological pathways.
Anticancer Activity
Several studies have highlighted the anticancer properties of triazole derivatives similar to the compound . For instance, compounds with triazole rings have shown significant cytotoxic effects against various cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) with IC50 values often below 100 μM .
Mechanisms of Action:
- Apoptosis Induction: The compound has been observed to promote apoptosis in cancer cells. This is evidenced by increased caspase activity and morphological changes typical of apoptotic cells .
- Cell Cycle Arrest: Studies indicate that treatment with similar triazole compounds leads to cell cycle arrest at the sub-G1 phase, suggesting that these compounds may trigger programmed cell death mechanisms .
Case Studies
- Cytotoxicity Testing: In vitro studies demonstrated that derivatives of triazole showed significant cytotoxicity against human cancer cell lines. For example, a related compound exhibited an IC50 of 36 μM against HCT-116 cells .
- Morphological Changes: Upon treatment with triazole derivatives, notable changes in cell morphology were observed, including cell shrinkage and detachment from surfaces—hallmarks of apoptosis .
- Metabolic Stability: Selected compounds were tested for metabolic stability in human liver microsomes. The results indicated that structural modifications could enhance metabolic stability while maintaining cytotoxic efficacy .
Data Summary
| Biological Activity | Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | HCT-116 | 36 | Apoptosis |
| Cytotoxicity | HeLa | 34 | Apoptosis |
| Cytotoxicity | MCF-7 | 59 | Apoptosis |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s structural uniqueness lies in its fusion of a triazole and a methanobenzooxadiazocin system. Below is a comparative analysis with key analogs:
Notes:
- Unlike coumarin-based analogs (4g, 4h), the methanobenzooxadiazocin system lacks π-conjugated systems, which could reduce phototoxicity risks .
Hypothesized Bioactivity
- Antimicrobial Activity : Marine-derived triazole analogs exhibit broad-spectrum antimicrobial effects, though the methoxy groups in the target compound may limit solubility compared to hydroxyl-containing analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
